
1,3-Adamantanedimethanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Adamantanedimethanol-d4 is a stable isotope and a biochemical used for proteomics research . It has a molecular weight of 200.31 and a molecular formula of C12H16D4O2 . It is an important organic chemical intermediate, widely used in medicine, pesticide, and the chemical industry .
Physical And Chemical Properties Analysis
1,3-Adamantanedimethanol-d4 is a solid at room temperature and is soluble in chloroform . It should be stored at -20° C .Scientific Research Applications
I have conducted searches to find detailed applications of 1,3-Adamantanedimethanol-d4 in scientific research, but unfortunately, the available information is limited. The compound is mentioned as a biochemical for proteomics research and as a reference standard which could imply its use in various scientific applications. However, specific details on unique applications are not provided in the search results.
One application mentioned is in the field of environmental science , where stable isotope-labeled compounds like 1,3-Adamantanedimethanol-d4 are used as standards for detecting pollutants in air, water, soil, sediment, and food .
Mechanism of Action
Future Directions
properties
IUPAC Name |
dideuterio-[3-[dideuterio(hydroxy)methyl]-1-adamantyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

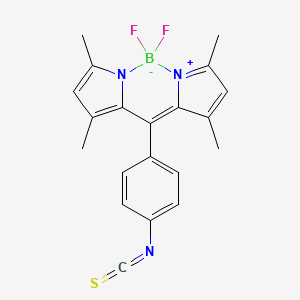

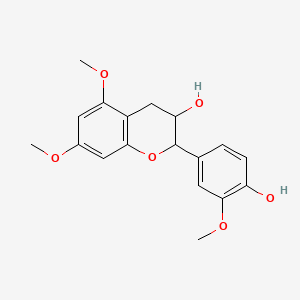
![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
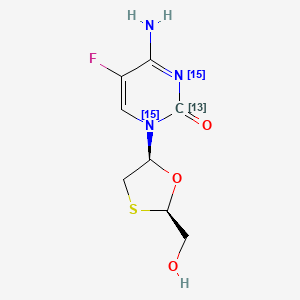
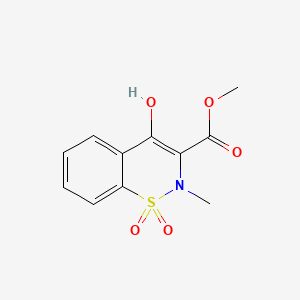
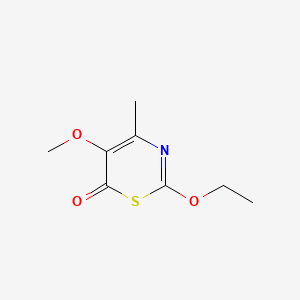

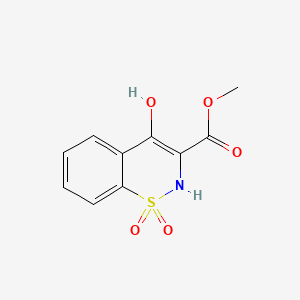
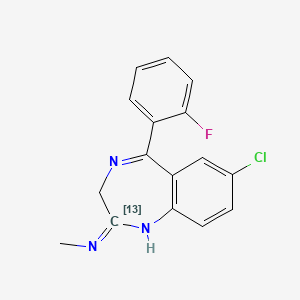
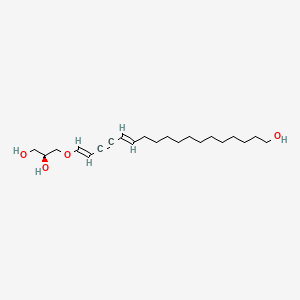

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)
